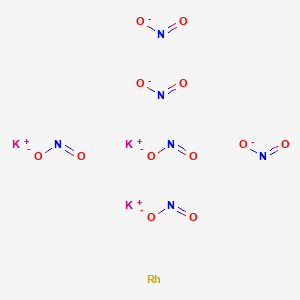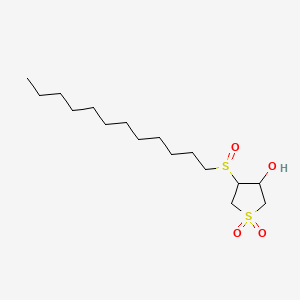
Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide is a sulfur-containing organic compound It is characterized by the presence of a thiophenol group, a dodecylsulfinyl substituent, and a tetrahydro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide typically involves the following steps:
Formation of the thiophenol core: This can be achieved through the reaction of a suitable thiol with a halogenated aromatic compound under basic conditions.
Introduction of the dodecylsulfinyl group: This step involves the oxidation of a dodecyl sulfide to the corresponding sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization to form the tetrahydro structure: This can be done through intramolecular cyclization reactions, often facilitated by the use of strong bases or acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
化学反応の分析
Types of Reactions
Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The thiophenol group can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted thiophenol derivatives.
科学的研究の応用
Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. The thiophenol group can interact with thiol-containing enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound with a similar tetrahydro structure but lacking the dodecylsulfinyl and thiophenol groups.
Dodecylsulfinylbenzene: Contains the dodecylsulfinyl group but lacks the tetrahydro and thiophenol structures.
Uniqueness
Tetrahydro-4-(dodecylsulfinyl)-3-thiophenol 1,1-dioxide is unique due to the combination of its tetrahydro structure, dodecylsulfinyl substituent, and thiophenol group
特性
CAS番号 |
79355-79-6 |
|---|---|
分子式 |
C16H32O4S2 |
分子量 |
352.6 g/mol |
IUPAC名 |
4-dodecylsulfinyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C16H32O4S2/c1-2-3-4-5-6-7-8-9-10-11-12-21(18)16-14-22(19,20)13-15(16)17/h15-17H,2-14H2,1H3 |
InChIキー |
SYBGQUOWIDTOOE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCS(=O)C1CS(=O)(=O)CC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorobenzyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126710.png)
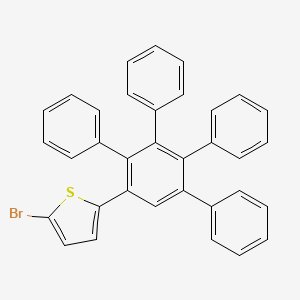
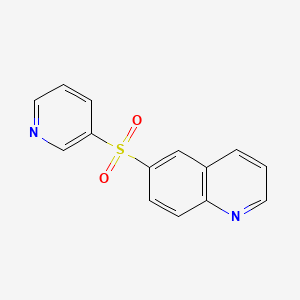
![1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea](/img/structure/B14126733.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)
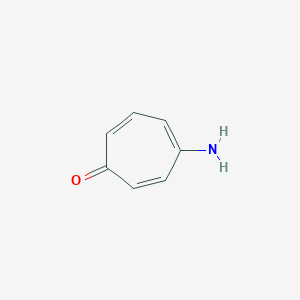
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)
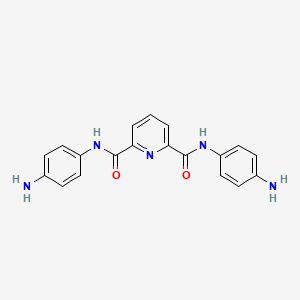
![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)
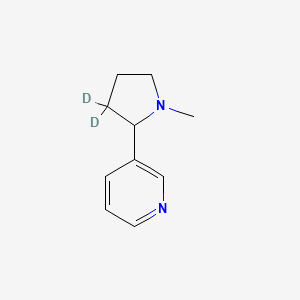
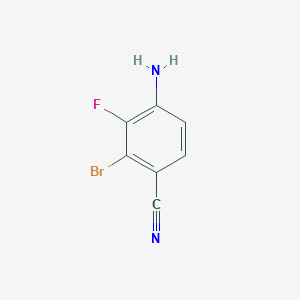
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14126782.png)
